molecular formula C14H22N2 B1386110 [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine CAS No. 1094828-99-5

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine

Cat. No.: B1386110
CAS No.: 1094828-99-5
M. Wt: 218.34 g/mol
InChI Key: MSARTHKMBLJENO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine is a chemical compound with the molecular formula C14H22N2 It is characterized by the presence of a piperidine ring attached to a phenyl group, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine typically involves the reaction of 2-(2-ethyl-1-piperidinyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Corresponding amines and reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-(2-Ethyl-1-piperidinyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(2-Methyl-1-piperidinyl)phenyl]methanamine
  • [2-(2-Propyl-1-piperidinyl)phenyl]methanamine
  • [2-(2-Butyl-1-piperidinyl)phenyl]methanamine

Uniqueness

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Biological Activity

[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine, also known as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl group, contributing to its interaction with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C13H18N2
  • CAS Number: 1094828-99-5
  • Molecular Weight: 206.30 g/mol

The structure of this compound allows for diverse interactions with biological molecules, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes:

  • Receptor Modulation:
    • The compound has been shown to interact with G-protein-coupled receptors (GPCRs), which are critical targets for many drugs. Its ability to act as an allosteric modulator suggests potential applications in treating conditions like anxiety and depression .
  • Enzyme Inhibition:
    • Preliminary studies indicate that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, which could enhance its effects on mood and cognitive functions .

Anticancer Activity

Recent research has highlighted the potential of piperidine derivatives, including this compound, in cancer therapy:

  • Mechanism: The compound may induce apoptosis in cancer cells through pathways involving the inhibition of specific oncogenic proteins .
  • Case Study: A study demonstrated that similar piperidine compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could share these properties .

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored:

  • Cholinesterase Inhibition: It may exhibit inhibitory effects on acetylcholinesterase (AChE), which is beneficial in treating neurodegenerative diseases like Alzheimer's.
  • Case Study: Research indicates that derivatives with piperidine structures have shown promise in improving cognitive function by modulating cholinergic activity .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution: The solubility profile suggests good bioavailability, which is essential for effective drug formulation.
  • Metabolism: Initial findings indicate that the compound undergoes metabolic transformations that could influence its efficacy and safety profile.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureBiological ActivityNotes
[2-(1-Piperidinyl)phenyl]methanamineSimilar piperidine structureModerate anticancer activityLacks ethyl substitution
4-Amino-6-bromothiochromanNon-piperidine derivativeAnticancer propertiesDifferent mechanism of action

Properties

IUPAC Name

[2-(2-ethylpiperidin-1-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-2-13-8-5-6-10-16(13)14-9-4-3-7-12(14)11-15/h3-4,7,9,13H,2,5-6,8,10-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSARTHKMBLJENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine
Reactant of Route 2
Reactant of Route 2
[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine
Reactant of Route 3
Reactant of Route 3
[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine
Reactant of Route 4
[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine
Reactant of Route 5
Reactant of Route 5
[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine
Reactant of Route 6
Reactant of Route 6
[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.